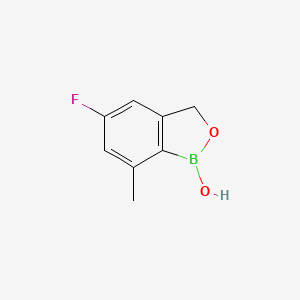
5-氟-1-羟基-7-甲基-3H-2,1-苯并噁硼环
描述
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a synthetic organic compound belonging to the benzoxaborole family. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
科学研究应用
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal properties, particularly in the treatment of onychomycosis (fungal nail infection).
作用机制
Target of Action
The primary target of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process of protein synthesis .
Mode of Action
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the protein synthesis process, leading to the death of the fungal cells .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in protein synthesis leads to the death of the fungal cells .
Pharmacokinetics
It’s known that the physicochemical and drug-like properties of benzoxaboroles make them effective in medicinal chemistry .
Result of Action
The result of the action of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is the death of the fungal cells . By inhibiting the function of leucyl-tRNA synthetase, the compound disrupts protein synthesis, which is vital for the survival and growth of the fungal cells .
Action Environment
It’s known that the properties of benzoxaboroles make them versatile in various environments .
生化分析
Biochemical Properties
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with aminoacyl-tRNA synthetases, a class of enzymes essential for protein synthesis. By inhibiting these enzymes, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole disrupts the protein synthesis process, leading to the accumulation of uncharged tRNA and subsequent inhibition of cell growth . Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways and metabolic processes .
Cellular Effects
The effects of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal cells by targeting the leucyl-tRNA synthetase, thereby preventing protein synthesis . In mammalian cells, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has been shown to affect cell signaling pathways involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole involves its binding interactions with specific biomolecules. This compound exerts its effects by binding to the editing site of aminoacyl-tRNA synthetases, thereby inhibiting their activity . This inhibition leads to the accumulation of uncharged tRNA, which in turn disrupts protein synthesis and inhibits cell growth . Additionally, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and cell growth . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit fungal growth without causing significant toxicity . At higher doses, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit aminoacyl-tRNA synthetases, thereby affecting protein synthesis and metabolic flux . Additionally, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can influence metabolite levels by modulating the activity of enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with aminoacyl-tRNA synthetases and other regulatory proteins . The targeting of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-hydroxybenzoic acid with methylboronic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the boron-containing ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-fluoro-7-methyl-3H-2,1-benzoxaborole-1-one.
Reduction: Formation of 5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborolidine.
Substitution: Formation of various substituted benzoxaboroles depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Tavaborole: Another benzoxaborole derivative with antifungal properties.
AN2690: A benzoxaborole compound used in the treatment of onychomycosis.
5-Fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1(3H)-ol: A derivative with potential biological activity.
Uniqueness
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKQDZBYJRDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346531-07-3 | |
| Record name | 5-fluoro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-oxo-3-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidin]-1'-yl}propyl)prop-2-enamide](/img/structure/B2519174.png)



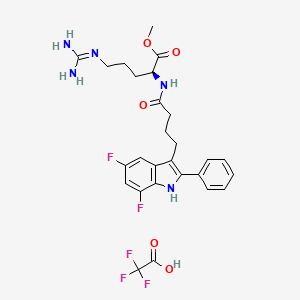
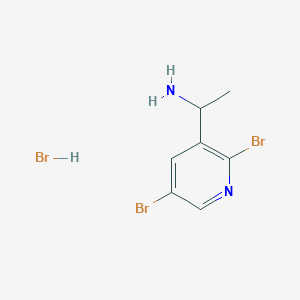
![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)
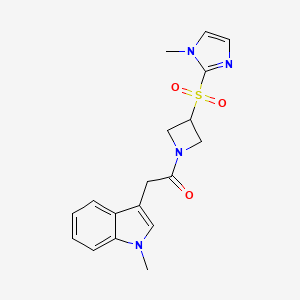
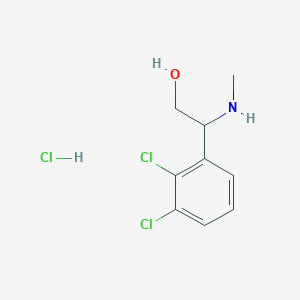
![5-bromo-2-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2519187.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
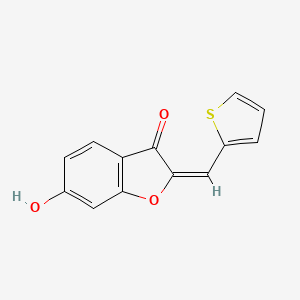
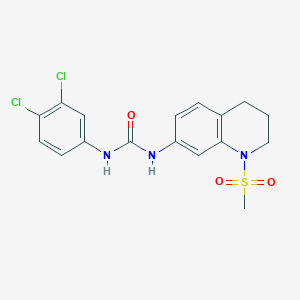
![3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2519195.png)
